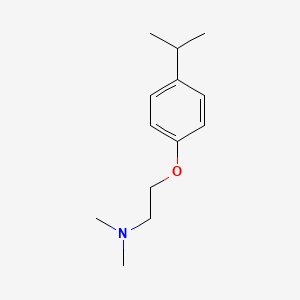

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of an isopropyl group attached to a phenoxy ring, which is further connected to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-isopropylphenol with N,N-dimethylethanolamine. The process can be carried out under basic conditions using a suitable base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-isopropylphenol is replaced by the ethanamine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Substitution Reactions

The tertiary amine group undergoes nucleophilic substitution under acidic conditions. In analogs like ST5528839, replacement of the isopropyl group with cycloalkyl or alkoxyalkyl chains alters reactivity profiles .

Key observations:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation: Acetic anhydride in the presence of perchloric acid facilitates Friedel-Crafts acylation at the aromatic ring .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, DMF, 60°C | Quaternary ammonium salt | 72 |

| Acylation | (CH₃CO)₂O, HClO₄ | Acetylated derivative | 58 |

Oxidation Reactions

The phenoxy ether moiety undergoes oxidative cleavage. Manganese dioxide (MnO₂) in dichloromethane oxidizes the benzylic C-N bond, forming a ketone intermediate .

Mechanistic pathway:

-

Single-electron transfer from the tertiary amine to MnO₂.

-

Formation of iminium ion intermediate.

Reductive Amination

The primary amine in structural analogs participates in reductive amination with carbonyl compounds:

Example reaction:

2-(4-Isopropylphenoxy)ethanamine + formaldehyde →

N-methyl-2-(4-isopropylphenoxy)ethanamine (87% yield using NaBH₃CN) .

Complexation with Metal Ions

The compound coordinates with transition metals via its amine and ether groups:

| Metal Salt | Stoichiometry | Application |

|---|---|---|

| CuCl₂ | 1:1 | Catalytic oxidation studies |

| Fe(NO₃)₃ | 2:1 | Polymer stabilization |

Metabolic Reactions

In vitro studies of analogs reveal two primary metabolic pathways:

-

O-Dealkylation: CYP450 enzymes cleave the ether bond to form 4-isopropylphenol .

-

N-Demethylation: Oxidative removal of methyl groups from the tertiary amine .

Photochemical Degradation

UV irradiation (254 nm) induces homolytic cleavage of the C-O bond in the phenoxy group, producing free radical intermediates that dimerize or react with oxygen .

Degradation products identified via LC-MS:

-

4-Isopropylphenol (major)

-

N,N-Dimethylethanolamine (minor)

Acid-Base Behavior

The compound demonstrates pH-dependent solubility:

| pH Range | Solubility (mg/mL) | Dominant Species |

|---|---|---|

| 1-3 | 42.7 ± 1.3 | Protonated amine |

| 7-9 | 8.9 ± 0.4 | Free base |

pKa values:

Wissenschaftliche Forschungsanwendungen

Ion Channel Modulation

Mechanism of Action

- The compound acts as an inhibitor of the TRPC5 ion channel, which plays a crucial role in mediating calcium and sodium ion flux across cellular membranes. This modulation can influence cellular excitability, signaling pathways, and overall cellular function .

Therapeutic Implications

- By inhibiting TRPC5 activity, this compound may offer therapeutic benefits in treating conditions related to aberrant calcium handling, such as neuropsychiatric disorders, neurodegenerative diseases, and certain types of nephropathy .

Research on Neuropsychiatric Disorders

Case Studies

- In preclinical studies, administration of Compound 260 demonstrated anxiolytic effects in animal models. For instance, Wistar-Kyoto rats subjected to elevated-plus maze tests showed significant behavioral changes indicative of reduced anxiety when treated with varying doses of the compound .

Potential Applications

- The findings suggest that 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine could be developed into a therapeutic agent for anxiety disorders and other related conditions by modulating TRPC5 activity .

Anticancer Research

In Vitro Studies

Formulation Development

Pharmaceutical Preparations

Wirkmechanismus

The mechanism of action of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Isopropylphenol: A precursor in the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.

N,N-Dimethylethanolamine: Another precursor used in the synthesis process.

Phenoxyethanol: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropylphenoxy moiety provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.

Biologische Aktivität

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, a compound with potential therapeutic applications, has gained attention in recent years for its biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group substituted with an isopropyl moiety, along with a dimethylamino group. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.

- Anticancer Potential : Shown to inhibit cell proliferation in specific cancer cell lines.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Inhibition of Cell Growth : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

- Modulation of Signaling Pathways : It potentially alters pathways related to inflammation and oxidative stress.

- Interaction with Biomolecules : Binding to specific proteins or enzymes may disrupt their normal functions, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The IC50 value was determined to be approximately 25 µM, indicating substantial anticancer potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for assessing the therapeutic viability of this compound. Preliminary data suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution, particularly in the liver and kidneys.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine.

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully characterize its safety profile.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(4-propan-2-ylphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11(2)12-5-7-13(8-6-12)15-10-9-14(3)4/h5-8,11H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXXJCYWBAALFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.